molecular formula C19H21ClN2O2S B1668289 Capsazepine CAS No. 138977-28-3

Capsazepine

Cat. No.: B1668289
CAS No.: 138977-28-3
M. Wt: 376.9 g/mol
InChI Key: DRCMAZOSEIMCHM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Capsazepine is a synthetic antagonist of capsaicin . Its primary target is the Transient Receptor Potential Vanilloid type 1 (TRPV1) . The TRPV1 channel functions as a pain and temperature sensor in mammals . This compound also targets the tumor necrosis factor-α (TNF-α) , which plays a crucial role in immune response .

Mode of Action

This compound blocks the painful sensation of heat caused by capsaicin, which activates the TRPV1 ion channel . Therefore, it is considered a TRPV1 antagonist .

Biochemical Pathways

This compound can modulate several biochemical pathways. It can modulate the Janus Activated Kinase (JAK)/Signal Transducer and Activator of the Transcription (STAT) pathway , intracellular Ca2+ concentration, and the Reactive Oxygen Species (ROS)-JNK-CCAAT/Enhancer-Binding Protein Homologous Protein (CHOP) pathways .

Pharmacokinetics

In silico absorption, distribution, metabolism, excretion, and toxicity (admet) studies have been performed .

Result of Action

This compound exhibits diverse effects on cancer growth and survival, and can be therapeutically used against other major disorders such as colitis, pancreatitis, malaria, and epilepsy . It can inhibit cell proliferation, metastasis, and induce apoptosis . Moreover, this compound can exert anti-inflammatory effects through the downregulation of lipopolysaccharide (LPS)-induced nuclear transcription factor-kappa B (NF-κB) .

Action Environment

The action of this compound can be influenced by the environment of the biomimetic membranes it interacts with . For instance, this compound’s interaction with neuro-mimetic membranes can be competitively antagonized by certain environmental factors .

Biochemical Analysis

Biochemical Properties

Capsazepine interacts with various enzymes and proteins, primarily through its role as an antagonist of the TRPV1 ion channel . It blocks the painful sensation of heat caused by capsaicin, which activates the TRPV1 ion channel . This compound can also modulate the Janus activated kinase (JAK)/signal transducer and activator of the transcription (STAT) pathway, intracellular Ca2+ concentration, and reactive oxygen species (ROS)-JNK-CCAAT/enhancer-binding protein homologous protein (CHOP) pathways .

Cellular Effects

This compound exhibits diverse effects on various types of cells and cellular processes . It can inhibit cell proliferation, metastasis, and induce apoptosis . Moreover, it can exert anti-inflammatory effects through the downregulation of lipopolysaccharide (LPS)-induced nuclear transcription factor-kappa B (NF-κB), as well as the blockage of activation of both TRPV1 and transient receptor potential cation channel, subfamily A, and member 1 (TRPA1) .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the TRPV1 ion channel . It blocks the activation of TRPV1 channels by other chemicals, but not by other painful stimuli such as heat . In addition to its effects on TRPV1 channels, it was also shown to activate the noxious chemical sensor TRPA1 channel, inhibit the cold activated TRPM8 channel, voltage-activated calcium channels, and nicotinic acetylcholine receptors .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in studies involving TRPV1-expressing cells. Tachyphylaxis upon repetitive stimulation occurred in these cells . This suggests that this compound’s effects may change over time due to the development of tolerance or desensitization.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in mice, the TRPV1 antagonist this compound blocked morphine tolerance and dependence . This suggests that the effects of this compound can be dose-dependent and may have potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can modulate the JAK/STAT pathway, intracellular Ca2+ concentration, and ROS-JNK-CHOP pathways . These pathways are crucial for various cellular functions, including cell proliferation, metastasis, and apoptosis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are closely related to its role as a TRPV1 antagonist

Preparation Methods

Capsazepine is synthesized through a series of chemical reactions starting from capsaicin. The synthetic route involves the modification of the chemical backbone of capsaicin to introduce a thiourea moiety and a propylidene linker between the aromatic vanillyl 2-carbon A ring and the B-linker amide nitrogen The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the chemical transformations

Chemical Reactions Analysis

Capsazepine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups in this compound, leading to different derivatives.

    Substitution: this compound can undergo substitution reactions where specific atoms or groups in the molecule are replaced with others.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Capsazepine is unique in its ability to competitively antagonize capsaicin at the TRPV1 ion channel . Similar compounds include:

This compound’s competitive inhibition of TRPV1 channels distinguishes it from other similar compounds, making it a valuable tool for studying the TRPV1 ion channel and its role in pain and temperature sensation.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-7,8-dihydroxy-1,3,4,5-tetrahydro-2-benzazepine-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2S/c20-16-5-3-13(4-6-16)7-8-21-19(25)22-9-1-2-14-10-17(23)18(24)11-15(14)12-22/h3-6,10-11,23-24H,1-2,7-9,12H2,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCMAZOSEIMCHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2CN(C1)C(=S)NCCC3=CC=C(C=C3)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20160852
Record name Capsazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20160852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138977-28-3
Record name Capsazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138977-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Capsazepine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138977283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Capsazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20160852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CAPSAZEPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFW48MY844
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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